

# Application Notes and Protocols for the Synthesis of Ch55

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Ch55** is a potent and selective synthetic retinoid that acts as an agonist for retinoic acid receptors (RARs), with high affinity for RAR- $\alpha$  and RAR- $\beta$  subtypes.[1][2] Its ability to induce cell differentiation and inhibit cell proliferation has made it a valuable tool in cancer research and studies related to cell growth and development.[1][2] This document provides a comprehensive guide for the laboratory synthesis of **Ch55**, including detailed protocols for the preparation of its precursors and the final compound. It also includes a summary of its biological activity and a diagram of the canonical retinoic acid signaling pathway.

### **Chemical Information**



Property	Value	
Chemical Name	4-[(1E)-3-[3,5-bis(1,1-Dimethylethyl)phenyl]-3-oxo-1-propenyl]benzoic acid	
Common Name	Ch55	
CAS Number	110368-33-7	
Molecular Formula	C24H28O3	
Molecular Weight	364.47 g/mol	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO and ethanol	

# **Biological Activity**

**Ch55** is a highly potent synthetic retinoid that demonstrates high affinity for retinoic acid receptors RAR- $\alpha$  and RAR- $\beta$ , while showing low affinity for cellular retinoic acid binding protein (CRABP).[2] Its biological effects are concentration-dependent and include the induction of differentiation in various cancer cell lines and the inhibition of cell growth.

Cell Line/System	Biological Effect	EC50
HL-60 (Human promyelocytic leukemia)	Induction of differentiation	200 nM[1][2]
Rabbit Tracheal Epithelial Cells	Inhibition of transglutaminase activity	0.02 nM
Rabbit Tracheal Epithelial Cells	Increase in cholesterol sulfate levels	0.03 nM
F9 (Embryonic carcinoma)	Induction of differentiation	0.26 nM
S91 (Melanoma)	Induction of differentiation	0.5 nM
3T6 (Fibroblasts)	Inhibition of ornithine decarboxylase induction	1 nM

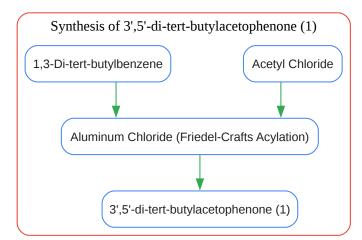


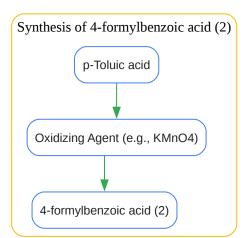
# **Synthesis of Ch55**

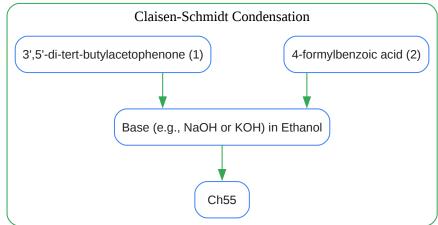
The synthesis of **Ch55** is achieved through a base-catalyzed Claisen-Schmidt condensation reaction between 3',5'-di-tert-butylacetophenone and 4-formylbenzoic acid. The overall reaction scheme is presented below.

## **Experimental Workflow**

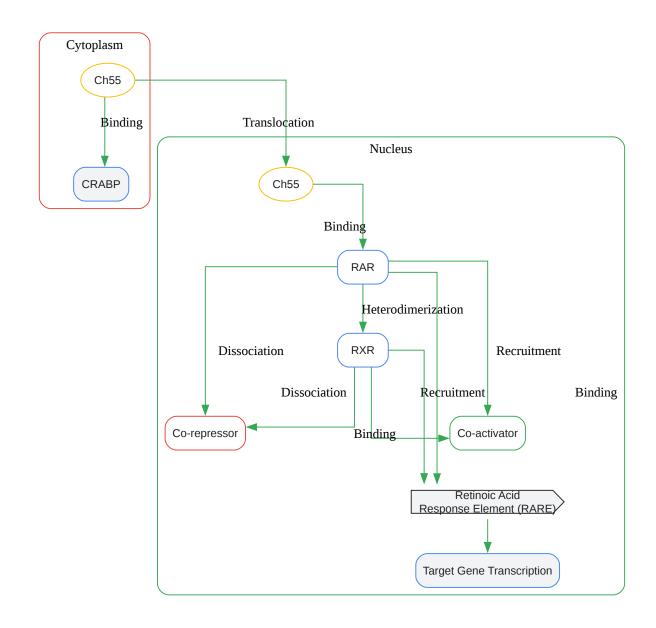












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#### References

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- 2. medchemexpress.com [medchemexpress.com]
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